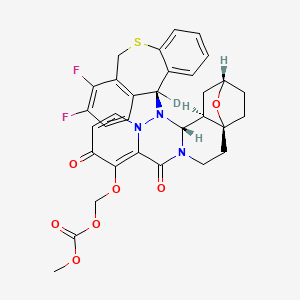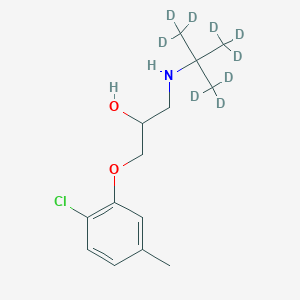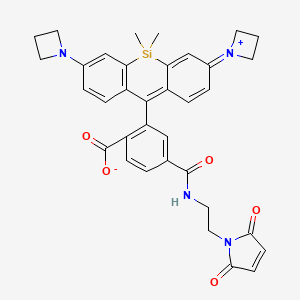
Epsametostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-HH2853 is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and chemical properties make it an interesting subject for research and application in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-HH2853 typically involves enantioselective reactions to ensure the correct stereochemistry. Common synthetic routes include asymmetric hydrogenation, chiral auxiliary-based synthesis, and enzymatic resolution. Reaction conditions often involve the use of chiral catalysts, specific temperature controls, and solvents that favor the formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-HH2853 may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-HH2853 undergoes various chemical reactions, including:
Oxidation: Converts ®-HH2853 into its corresponding oxidized form using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduces ®-HH2853 to its corresponding reduced form using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves replacing a functional group in ®-HH2853 with another group using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield halogenated compounds or other derivatives.
Scientific Research Applications
®-HH2853 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-HH2853 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (S)-HH2853
- ®-HH2854
- ®-HH2855
Uniqueness
®-HH2853 is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomer (S)-HH2853, ®-HH2853 may exhibit different reactivity, potency, and selectivity in various applications. Its uniqueness lies in its ability to interact with chiral environments in a specific manner, making it valuable for targeted research and development.
Properties
CAS No. |
2202678-06-4 |
|---|---|
Molecular Formula |
C31H36F3N7O3 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1R)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |
InChI |
InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m1/s1 |
InChI Key |
BIABSPVTTUDBEO-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Canonical SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



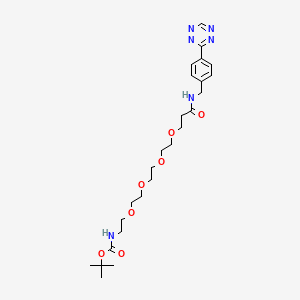
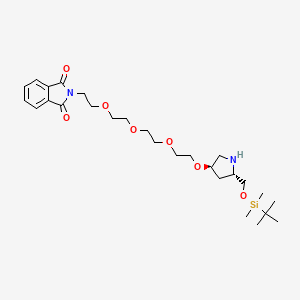
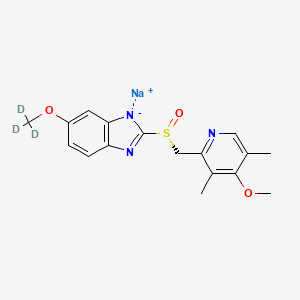
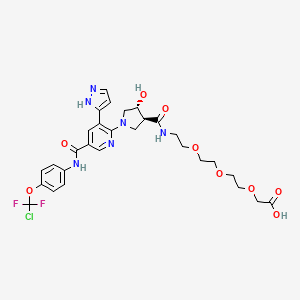
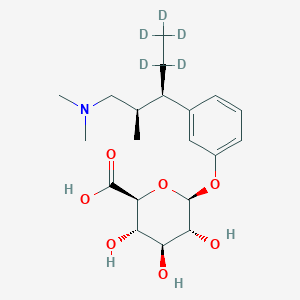
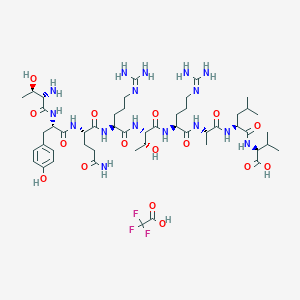


![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
